5-(2-Hydroxyethyl)furan-2(3H)-one

Description

Significance of the Furanone Motif in Organic and Medicinal Chemistry

The furanone scaffold is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Its structural simplicity and the ease with which it can be functionalized make it an attractive starting point for the synthesis of complex molecules. In medicinal chemistry, furanone derivatives are actively investigated for their potential to address a multitude of health conditions. nih.gov For instance, certain furanones act as inhibitors of quorum sensing, a cell-to-cell communication system in bacteria, thereby preventing biofilm formation. researchgate.net The broad spectrum of biological activities associated with the furanone ring highlights its importance in the ongoing search for novel and more effective therapeutic agents. researchgate.netbohrium.com

Structural Characteristics and Nomenclature of the 5-(2-Hydroxyethyl)furan-2(3H)-one Nucleus

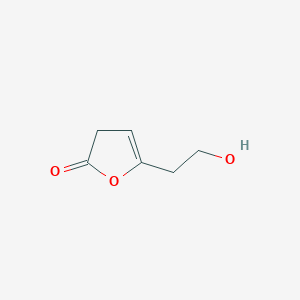

This compound is a specific furanone derivative with the chemical formula C₆H₈O₃. nih.gov Its structure consists of a furan-2(3H)-one ring, which is a five-membered ring containing one oxygen atom and a ketone group at the second position, with the double bond between the third and fourth carbons. A 2-hydroxyethyl group is attached to the fifth carbon of this ring.

The systematic IUPAC name for this compound is 5-(2-hydroxyethyl)-3H-furan-2-one . nih.gov It is also known by other synonyms such as 5-(2-hydroxyethyl)-2,3-dihydrofuran-2-one. nih.gov The molecular weight of this compound is 128.13 g/mol . nih.gov

Below is a table summarizing the key structural and identifying information for this compound.

| Property | Value |

| IUPAC Name | 5-(2-hydroxyethyl)-3H-furan-2-one nih.gov |

| Chemical Formula | C₆H₈O₃ nih.gov |

| Molecular Weight | 128.13 g/mol nih.gov |

| Synonyms | This compound, 5-(2-hydroxyethyl)-2,3-dihydrofuran-2-one nih.gov |

| InChI | InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2 nih.gov |

| InChIKey | CPFWDKHAGLQDFF-UHFFFAOYSA-N nih.gov |

| SMILES | C1C=C(OC1=O)CCO nih.gov |

Contextualization within the Broader Furanone and Furan (B31954) Chemical Landscape

It is crucial to distinguish this compound from a structurally similar compound, 5-(Hydroxymethyl)dihydrofuran-2(3H)-one . The key difference lies in the substituent at the fifth position and the saturation of the furanone ring. In this compound, the substituent is a 2-hydroxyethyl group (-CH₂CH₂OH) and the furanone ring is unsaturated (a butenolide). In contrast, 5-(Hydroxymethyl)dihydrofuran-2(3H)-one has a hydroxymethyl group (-CH₂OH) and a saturated furanone ring (a butanolide). chemuniverse.com This seemingly minor structural variance can lead to significant differences in their chemical reactivity and biological properties.

Furanones can exist as different isomers depending on the position of the double bond within the ring. This compound belongs to the class of furan-2(3H)-ones. Another important class is the furan-2(5H)-ones . researchgate.net The key distinction between these two classes is the location of the endocyclic double bond. In furan-2(3H)-ones, the double bond is between C3 and C4, while in furan-2(5H)-ones, it is between C4 and C5. researchgate.net Furan-2(5H)-ones are generally more thermodynamically stable than their 2(3H)-furanone counterparts. researchgate.net Both classes are present in numerous natural products and exhibit a wide range of biological activities. researchgate.net

The synthesis and application of furan-based compounds are increasingly linked to the utilization of renewable resources. A key platform chemical derived from biomass is 5-Hydroxymethylfurfural (B1680220) (HMF) . researchgate.net HMF can be obtained from the dehydration of carbohydrates like fructose (B13574) and glucose. researchgate.netwikipedia.org HMF serves as a versatile precursor for the synthesis of various furan derivatives. For instance, the reduction of HMF can yield 2,5-Bis(hydroxymethyl)furan (BHMF) , another important bio-based building block. wikipedia.orgncsu.edu While not a direct derivative, the chemistry of this compound is situated within this broader context of sustainable chemistry, where biomass-derived furans are being explored as alternatives to petroleum-based feedstocks for the production of valuable chemicals and materials. rug.nl

Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxyethyl)-3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFWDKHAGLQDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470467 | |

| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878007-08-0 | |

| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Hydroxyethyl Furan 2 3h One and Analogues

Direct Synthetic Routes for 5-(2-Hydroxyethyl)furan-2(3H)-one

Direct synthetic approaches to this compound often focus on the construction of the γ-butyrolactone ring with the desired hydroxyethyl (B10761427) side chain in a concise manner.

Modified Prins Reaction Approaches

A notable strategy for synthesizing this compound and its analogs involves a modified Prins reaction. researchgate.net This reaction typically involves the acid-catalyzed condensation of an alkene with an aldehyde.

One specific application of the modified Prins reaction begins with a disubstituted allylic ester. researchgate.net Allylation of this ester, followed by reaction with paraformaldehyde in a heated mixture of acetic acid and sulfuric acid, initiates the cyclization process. researchgate.net Protic acid catalysis is crucial in this step for the formation of the heterocyclic ring. nih.govnih.gov

The modified Prins reaction on the substituted allylic ester initially yields an oxepan-2-one, a protected caprolactone (B156226) intermediate. researchgate.net This seven-membered ring is then converted to the target γ-butyrolactone, this compound. This transformation is achieved by sequential treatment with refluxing aqueous sodium hydroxide (B78521) followed by cold sulfuric acid. researchgate.net This two-step process from the caprolactone intermediate is essential for obtaining the final product. researchgate.net

Synthetic Pathways for Related Furanone and Dihydrofuranone Derivatives

The synthesis of related furanone and dihydrofuranone derivatives often employs different strategies, including asymmetric organocatalysis and cyclization reactions, to introduce complexity and control stereochemistry.

Asymmetric Organocatalytic Domino Michael-SN2 Reactions

Asymmetric organocatalysis provides a powerful tool for the enantioselective synthesis of complex molecules. nih.gov A domino Michael/O-alkylation reaction of maleimides with γ-halogenated-β-ketoesters, catalyzed by quinine, has been developed to produce chiral succinimide-substituted 3(2H)-furanones. researchgate.net This reaction proceeds with high yields and good enantioselectivities. researchgate.netnih.gov The development of organocatalytic domino reactions, which combine multiple transformations in a single step, has become a significant area of research for the efficient construction of complex cyclic systems. capes.gov.br

This methodology offers an efficient route to highly functionalized chiral γ-lactones with multiple stereogenic centers. rsc.org The use of organocatalysts in domino reactions is considered a biomimetic approach, mirroring the efficient biosynthesis of complex natural products from simple precursors. nih.gov

Oxidative Cyclization and Borane-Mediated Reduction Sequences

Alternative pathways to furanone and dihydrofuranone derivatives involve oxidative cyclization and reduction sequences. For instance, the oxidation of furfural (B47365) with reagents like hydrogen peroxide in formic acid can lead to the formation of 2(5H)-furanone intermediates. nih.gov Subsequent functionalization and reduction steps can then be employed to generate a variety of substituted furanones.

Another approach involves the synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) from 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net While not directly producing the target molecule, the chemistry of HMF, a key biomass-derived platform chemical, is central to the synthesis of many furan (B31954) derivatives. google.comuliege.be The selective reduction of HMF can yield BHMF, which can then serve as a precursor for various furan-containing compounds. nih.govrsc.org

Furanone Formation via Oxidation of Furfural Precursors

The oxidation of furfural and its derivatives is a common and effective method for the synthesis of 2(5H)-furanones. Biomass-derived furfural can be selectively oxidized to 2(5H)-furanone using various oxidants and catalytic systems. researchgate.net

One notable method involves the use of aqueous hydrogen peroxide as a "green" oxidant. In this process, trifluoroacetic acid (TFA) has been identified as a highly effective catalyst, leading to isolated yields of up to 52% of 2(5H)-furanone. researchgate.net The reaction conditions, such as the concentration of the oxidant and the reaction temperature, play a crucial role in maximizing the yield of the desired furanone product. researchgate.net

The mechanism of this oxidation often proceeds through unstable intermediates. For instance, the oxidation of furfuraldehyde with hydrogen peroxide can form an unstable 2-formyloxyfuran intermediate, which then converts to the furanone. researchgate.net The choice of catalyst is critical; for example, catalysts like Cr(VI) and Mo(VI) compounds have been studied for their ability to promote the oxidation of furfural with aqueous hydrogen peroxide. researchgate.net

The reaction can also be influenced by the solvent system. For example, the oxidation of furan with hydrogen peroxide in a water and ethanol (B145695) mixture in the presence of vanadyl sulfate (B86663) can lead to the formation of 2-ethoxyfuran (B8512746) and subsequently 5-ethoxy-2(5H)-furanone. researchgate.net This highlights the potential to synthesize various functionalized furanone derivatives by carefully selecting the reaction conditions.

The following table summarizes key aspects of furanone formation via the oxidation of furfural precursors:

| Precursor | Oxidant | Catalyst | Key Findings |

| Furfural | Aqueous Hydrogen Peroxide | Trifluoroacetic Acid (TFA) | Achieved up to 52% isolated yield of 2(5H)-furanone. researchgate.net |

| Furfural | Aqueous Hydrogen Peroxide | Cr(VI) and Mo(VI) compounds | Catalyzes the oxidation process. researchgate.net |

| Furan | Hydrogen Peroxide | Vanadyl Sulfate (in water/ethanol) | Forms 2-ethoxyfuran, leading to 5-ethoxy-2(5H)-furanone. researchgate.net |

Condensation Reactions for Fused Furanone Systems

While direct synthesis of this compound via condensation is less commonly detailed, condensation reactions are pivotal in creating more complex fused furanone systems. These reactions often involve the intramolecular cyclization of suitably functionalized precursors. For instance, palladium-catalyzed carboetherification reactions have been developed to construct both attached-ring and fused-ring bis-tetrahydrofurans. nih.gov This methodology, while focused on tetrahydrofurans, demonstrates the power of transition metal catalysis in forming heterocyclic rings and could be conceptually adapted for furanone synthesis.

These strategies often involve the formation of a carbon-carbon bond and a carbon-oxygen bond in a single cascade, providing efficient access to complex molecular architectures. nih.gov The diastereoselectivity of such reactions is often high, allowing for the controlled synthesis of specific stereoisomers. nih.gov

Strategies for Functional Group Introduction and Diversification

Once the furanone core is synthesized, further chemical transformations can be employed to introduce or modify functional groups, leading to a diverse range of derivatives. These modifications are crucial for tuning the properties of the molecule for specific applications.

Transformations of the Hydroxymethyl Group (Oxidation, Substitution)

The hydroxymethyl group, such as the one present in 5-hydroxymethylfurfural (HMF), a common precursor to furanones, is a versatile handle for chemical modification. This group can be readily oxidized to an aldehyde or a carboxylic acid. For example, the selective oxidation of HMF can yield 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). nih.govrsc.org This transformation is significant as it introduces a carboxylic acid functionality, which can be further derivatized.

Whole-cell biocatalysts, such as certain strains of Pseudochrobactrum and Lysinibacillus, have been successfully employed for the selective oxidation of HMF to HMFCA with high yields. nih.govrsc.org These biocatalytic methods offer a green and efficient alternative to traditional chemical oxidation.

Furthermore, the hydroxyl group can undergo substitution reactions to introduce other functionalities. While specific examples for this compound are not detailed, the general reactivity of alcohols allows for their conversion to halides, ethers, and esters, thereby expanding the chemical space of accessible furanone derivatives.

The following table outlines transformations of the hydroxymethyl group:

| Starting Material | Reagent/Catalyst | Product | Key Findings |

| 5-Hydroxymethylfurfural (HMF) | Pseudochrobactrum sp. B2L / Lysinibacillus sp. B2P | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | High yields (up to 99%) achieved under optimized biocatalytic conditions. nih.govrsc.org |

| 5-Hydroxymethylfurfural (HMF) | Ru/Co3O4 | 2,5-bis(hydroxymethyl)furan (BHMF) | Catalytic hydrogenation leads to the reduction of the aldehyde. researchgate.net |

Reduction of the Furan Ring to Tetrahydrofuran (B95107) Derivatives

The furan ring within the furanone structure can be reduced to the corresponding tetrahydrofuran derivative. This transformation significantly alters the planarity and electronic properties of the molecule, opening up new avenues for its application.

The hydrogenation of the furan ring is a common strategy. For instance, 2(5H)-furanone can be catalytically hydrogenated to produce γ-butyrolactone (GBL). researchgate.net This reduction is a key step in the conversion of biomass-derived furanics into valuable chemicals.

Similarly, other furan derivatives can be hydrogenated to their saturated tetrahydrofuran counterparts. For example, 2,5-bis(hydroxymethyl)furan (BHMF), which can be produced from HMF, can be further hydrogenated to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). researchgate.net This saturated diol is a valuable monomer for the synthesis of polyesters and polyurethanes. researchgate.net

The reduction of the furan ring can also be achieved using various reducing agents and catalytic systems. For example, the direct reduction of lactone carboxylic acids to tetrahydrofuran derivatives has been accomplished using reagents like borane-dimethyl sulfide (B99878) complex (BH3·Me2S). researchgate.net

The following table summarizes methods for the reduction of the furan ring:

| Starting Material | Reagent/Catalyst | Product | Key Findings |

| 2(5H)-Furanone | H2 / Catalyst | γ-Butyrolactone (GBL) | Key step in the valorization of biomass-derived furanics. researchgate.net |

| 2,5-bis(hydroxymethyl)furan (BHMF) | H2 / Catalyst | 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | Produces a valuable monomer for polymer synthesis. researchgate.net |

| Lactone carboxylic acids | BH3·Me2S | Tetrahydrofuran derivatives | Direct reduction of the lactone and carboxylic acid functionalities. researchgate.net |

Spectroscopic Characterization and Structural Elucidation Studies

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structural fragments.

While commercial vendors suggest that mass spectrometry data for 5-(2-Hydroxyethyl)furan-2(3H)-one are available, specific experimental data from High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Time-of-Flight (ESI-TOF) analyses were not found in the reviewed scientific literature. HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula, while ESI-TOF analysis would be suitable for identifying the ionized molecule with high sensitivity and resolution. The lack of accessible primary data prevents a detailed discussion of the fragmentation patterns and exact mass measurements for the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the α,β-unsaturated γ-lactone ring typically appears as a strong band around 1740-1780 cm⁻¹. Additionally, the C=C stretching vibration of the furanone ring is observed in the 1600-1680 cm⁻¹ region. The C-O stretching vibrations for the alcohol and the lactone ether linkage are expected in the fingerprint region, between 1300 and 1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3400-3200 | Strong, Broad |

| C=O (Lactone) | 1780-1740 | Strong |

| C=C (Alkene in ring) | 1680-1600 | Medium |

| C-O (Alcohol & Ether) | 1300-1000 | Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of furanone derivatives. Although specific HPLC conditions for this compound are not explicitly detailed in the search results, typical conditions can be inferred from the analysis of similar compounds. For related furan (B31954) derivatives like 5-(hydroxymethyl)furfural (HMF) and 2,5-furandicarboxylic acid (FDCA), a mobile phase consisting of an acidic aqueous solution (e.g., 0.06N H₂SO₄) and an organic modifier like methanol (B129727) is effective. researchgate.net A C18 reversed-phase column is commonly used for such analyses. Detection is typically performed using a UV detector, often at a wavelength of 254 nm. phenomenex.com

Table 2: Representative HPLC Conditions for Furanone Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with acid modifier |

| Detection | UV at 254 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) phenomenex.com |

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. For furanone compounds, silica (B1680970) gel plates are typically used as the stationary phase. The mobile phase, or eluent, is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone). beilstein-journals.orgpku.edu.cn The choice of solvent system aims to achieve a retention factor (Rf) value that allows for clear separation of the desired compound from impurities. For compounds of moderate polarity like this compound, a mixture of petroleum ether and ethyl acetate is often suitable. pku.edu.cn

Table 3: Typical TLC Parameters for Furanone Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures (e.g., 5:1, 10:1) pku.edu.cn |

| Visualization | UV light (254 nm) and/or chemical staining (e.g., potassium permanganate) |

| Target Rf Value | 0.2 - 0.4 for optimal separation in column chromatography epfl.ch |

Flash column chromatography is the standard method for purifying gram-scale quantities of organic compounds like this compound. hawachhplccolumn.com This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. hawach.com The crude product is loaded onto the top of the column, and a solvent system (eluent), typically determined by prior TLC analysis, is passed through the column under positive pressure. hawachhplccolumn.com For a compound with the polarity of this compound, a gradient elution starting with a less polar solvent mixture (e.g., hexanes/ethyl acetate 10:1) and gradually increasing the polarity (e.g., to 5:1) would likely be effective for separating the target molecule from less polar byproducts and more polar impurities. pku.edu.cn The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 4: General Conditions for Flash Silica Gel Chromatography

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 40-63 µm particle size) hawach.com |

| Eluent | Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradient pku.edu.cnacs.org |

| Loading Method | Dry loading onto silica gel or direct liquid loading in a minimal amount of eluent epfl.ch |

| Pressure | Low positive pressure (air or nitrogen) to achieve a flow rate of ~5-7 cm/min epfl.ch |

| Fraction Collection | Fractions are collected and analyzed by TLC to pool the pure product epfl.ch |

Computational Chemistry and Theoretical Studies

Molecular Geometry Optimization and Conformer Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in 5-(2-hydroxyethyl)furan-2(3H)-one. This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. Due to the flexible hydroxyethyl (B10761427) side chain, conformer analysis is crucial to identify various possible spatial arrangements (conformers) and their relative stabilities.

The furanone ring itself is nearly planar, but the substituent at the C5 position introduces conformational flexibility. The orientation of the hydroxyethyl group relative to the ring can be described by dihedral angles. Different conformers will have varying energies, and the global minimum energy structure represents the most populated conformation under given conditions. These studies often utilize density functional theory (DFT) methods, which provide a good balance between accuracy and computational cost.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound. These calculations can determine the distribution of electron density, molecular orbital energies (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and electrostatic potential maps.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in furanone derivatives, the LUMO is often localized over the α,β-unsaturated carbonyl system, suggesting susceptibility to nucleophilic addition.

Molecular electrostatic potential (MEP) maps visually represent the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), which are susceptible to nucleophilic attack.

Mechanistic Investigations of Organic Reactions via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of organic reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of how the reaction proceeds and what factors influence its outcome.

For example, in the context of cycloaddition reactions involving furanones, computational studies can help to predict the stereoselectivity and regioselectivity of the products formed. acs.org These studies can model the approach of the dienophile to the furanone diene system and calculate the energies of the different possible transition states leading to various isomeric products.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification. A common application is the prediction of nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical ¹H and ¹³C NMR spectra can be generated.

These predicted spectra can be invaluable in assigning the signals in experimentally obtained spectra, especially for complex molecules. For furanone derivatives, specific chemical shifts can be characteristic of the ring protons and carbons, as well as the substituent groups. For instance, the carbonyl carbon of the lactone typically appears at a downfield chemical shift in the ¹³C NMR spectrum.

In Silico Screening and Ligand-Protein Interaction Modeling for Biological Relevance

Computational methods are increasingly used to explore the potential biological activity of compounds like this compound. In silico screening, also known as virtual screening, involves docking the molecule into the binding sites of various protein targets to predict its binding affinity and mode of interaction. This can help to identify potential therapeutic targets for the compound.

Furanone-containing compounds have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties. researchgate.net Ligand-protein interaction modeling can reveal the specific amino acid residues in the protein's active site that interact with the furanone derivative. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the compound's biological effect. Such studies can guide the design of new derivatives with improved potency and selectivity.

Biological Activities and Mechanisms of Action of the Furanone Scaffold

Biological Activities of 5-(2-Hydroxyethyl)furan-2(3H)-one Analogues (e.g., 5-(Hydroxymethyl)dihydrofuran-2(3H)-one)

Analogues of this compound, such as 5-(Hydroxymethyl)dihydrofuran-2(3H)-one, have been the subject of various biological investigations. These studies have revealed a range of activities, from cytotoxicity against cancer cells to potential therapeutic effects in other disease models.

Derivatives of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one have demonstrated notable antiproliferative and cytotoxic effects against several cancer cell lines. Research indicates that these compounds can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. bmbreports.org For instance, studies using flow cytometry have shown that treatment with these analogues leads to an increase in both early and late-stage apoptotic cell populations. The cytotoxic potential of these compounds has been observed in various cancer cell lines, including HeLa cells. Furthermore, some derivatives have shown significant inhibitory activity against C6 glioma cells. nih.gov The induction of apoptosis is a key indicator of the potential of these compounds as anticancer agents. bmbreports.org

Table 1: Cytotoxic Effects and Apoptosis Induction by Furanone Analogues

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 5-(Hydroxymethyl)dihydrofuran-2(3H)-one derivatives | Various cancer cell lines | Induction of apoptosis, increase in early and late apoptotic populations. | |

| (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one | HeLa cells | Exhibited cytotoxic effects. | |

| Bis-2(5H)-furanone derivatives | C6 glioma cells | Significant inhibitory activity with an IC50 value of 12.1 μM. | nih.gov |

| 5-hydoxy-1H-pyrrol-2-(5H)-one derivative (Compound 1d) | HCT116 | Induced apoptosis, partly dependent on p53. | nih.gov |

A key mechanism contributing to the anticancer activity of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one analogues is the disruption of the normal cell cycle. Studies have shown that treatment with these compounds can cause a significant accumulation of cancer cells in the G2/M phase of the cell cycle. This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. researchgate.net This effect has been observed in multiple cancer cell lines, including mammary gland (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells, suggesting a broad-spectrum activity. researchgate.net In contrast, other furanone derivatives, such as bis-2(5H)-furanone derivatives, have been found to induce cell cycle arrest at the S-phase in C6 glioma cells. nih.govresearchgate.net

Table 2: Disruption of Cell Cycle Progression by Furanone Analogues

| Compound/Derivative | Cancer Cell Line(s) | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 5-(Hydroxymethyl)dihydrofuran-2(3H)-one | Various cancer cell lines | Accumulation of cells at the G2/M phase. | |

| Chromene derivatives | MCF-7, HCT-116, HepG-2 | Arresting the growth at the G2/M phases. | researchgate.net |

| Bis-2(5H)-furanone derivatives | C6 glioma cells | Cell cycle arrest at the S-phase. | nih.govresearchgate.net |

| 5-methoxyflavanone (5-MF) | HCT116 human colon cancer cells | Cell cycle arrest at the G2/M phase. | nih.gov |

The biological activities of furanone analogues are underpinned by their interactions with various molecular targets. The furan (B31954) ring and its substituents can interact with enzymes and receptors, thereby modulating their functions. For example, the hydroxymethyl group can engage in hydrogen bonding and other interactions with the active sites of enzymes. Theoretical models have been used to explore the interaction of dihydrofuran-2-one and its derivatives with enzymes like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), suggesting they could act as inhibitors. cerradopub.com.brcerradopub.com.br Some furanone derivatives have been identified as inhibitors of tubulin polymerization, a process crucial for cell division. nih.gov Furthermore, studies have shown that certain bis-2(5H)-furanone derivatives can significantly interact with DNA, suggesting that DNA could be a potential target for their anticancer effects. nih.govmdpi.com

Beyond anticancer activities, furanone derivatives have shown promise in other therapeutic areas. An isomer of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one, 5-(Hydroxymethyl)furan-2(5H)-one, has been reported to exhibit antimycobacterial activity and acts synergistically with the drug isoniazid. Other studies have also reported the antimycobacterial activity of various 5-arylidene derivatives of hydantoin (B18101) against Mycobacterium tuberculosis. nih.gov

In the context of metabolic diseases, a marine-derived furanone, 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one, has demonstrated significant lipid-lowering effects in vitro. nih.govnih.gov This compound was found to reduce intracellular lipid accumulation in macrophage and liver cell lines. nih.govnih.gov The mechanism appears to involve the targeting of the liver X receptor α (LXRα) and peroxisome proliferator-activated receptor α (PPARα), which are key regulators of lipid metabolism. nih.govnih.gov The furanone derivative enhanced the protein levels of PPARα and ATP-binding cassette (ABC) transporters, which are involved in reverse cholesterol transport. nih.govnih.gov

General Furanone-Based Pharmacophores and Modes of Action

The furanone core serves as a versatile pharmacophore, which is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. Its derivatives have been developed as inhibitors for a range of enzymes.

Furanone derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.

Viral Reverse Transcriptase: While direct inhibition by this compound is not specified, other heterocyclic compounds like pyridinone derivatives have been shown to be specific inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. nih.gov These compounds exhibit non-competitive inhibition with respect to the template-primer. nih.gov

DNA Polymerase: The furanone scaffold is related to compounds that can interact with DNA and enzymes involved in its replication and repair. nih.govmdpi.com For instance, inhibitors targeting the Family A DNA polymerase, human DNA polymerase θ (pol θ), which is implicated in cancer, have been developed. mdpi.com The inhibition of such enzymes can suppress the replication of genomes. mdpi.com

Xanthine (B1682287) Oxidase: Several furan-containing structures have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. nih.govnih.govbioorganica.com.uawikipedia.org For example, 2-arylbenzo[b]furan derivatives have shown significant xanthine oxidase inhibitory activity, with some compounds exhibiting mixed-type inhibition. nih.govnih.gov The inhibitory mechanism often involves binding to the enzyme's active site. bioorganica.com.ua

Table 3: Enzyme Inhibition by Furanone and Related Scaffolds

| Enzyme | Inhibitor Class/Derivative | Mechanism/Effect | Reference |

|---|---|---|---|

| Viral Reverse Transcriptase (HIV-1) | Pyridinone derivatives | Specific, non-competitive inhibition. | nih.gov |

| DNA Polymerase θ | Various small molecule inhibitors | Inhibition of DNA synthesis function. | mdpi.com |

| Xanthine Oxidase | 2-Arylbenzo[b]furan derivatives | Potent inhibitory activity, mixed-type inhibition. | nih.govnih.gov |

| Xanthine Oxidase | Aurone derivatives | Inhibition of the enzyme. | bioorganica.com.ua |

Antiviral and Antimicrobial Properties

The furanone core is a key constituent in many compounds demonstrating significant antiviral and antimicrobial efficacy. mdpi.com Furanone derivatives have been identified as potent agents against various pathogens, including bacteria and fungi. ijpsr.comresearchgate.net

Notably, certain furanone derivatives have shown the ability to inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents. nih.gov For instance, some 2(5H)-furanones can prevent biofilm formation by bacteria such as S. aureus and S. epidermidis. researchgate.netnih.gov Beyond preventing biofilm formation, some of these derivatives also exhibit direct antibacterial activity against these pathogens. researchgate.netnih.gov

An interesting aspect of furanone activity is their capacity to enhance the effectiveness of existing antibiotics. researchgate.netnih.gov Studies have shown that certain furanones can increase the susceptibility of microbes to conventional antibiotic treatments. researchgate.netnih.gov For example, a 2(5H)-furanone derivative possessing a menthol (B31143) moiety and a sulfonyl group has been reported to boost the activity of some antimicrobials against S. aureus and C. albicans. nih.gov

Furthermore, the antimicrobial potential of the furanone scaffold has been explored through the synthesis of hybrid molecules. For example, compounds combining furan-2(3H)-one and chromen-4(4H)-one structures have been synthesized and investigated for their antibacterial properties. mdpi.com Nitrofuran derivatives, a specific class of furanones, are also recognized for their pronounced antibacterial activity. mdpi.com

The following table summarizes the antimicrobial activities of selected furanone derivatives:

Interactive Data Table: Antimicrobial Activities of Furanone Derivatives| Compound Type | Target Organism(s) | Observed Effect(s) |

|---|---|---|

| 2(5H)-furanones | S. aureus, S. epidermidis | Inhibition of biofilm formation, direct antibacterial activity. researchgate.netnih.gov |

| Halogenated furanones | Bacteria using AI-2 QS | Inhibition of quorum sensing. ucc.ie |

| Nitrofuran derivatives | Bacteria | Pronounced antibacterial activity. mdpi.com |

| Furanone-chromone hybrids | Bacteria | Potential antibacterial activity. mdpi.com |

| 2(5H)-furanone with menthol and sulfonyl groups | S. aureus, C. albicans | Enhancement of antibiotic activity. nih.gov |

Anti-inflammatory Effects

The furanone scaffold is a key structural motif in a variety of compounds that exhibit significant anti-inflammatory properties. nih.govtandfonline.com Furanone derivatives have been shown to target key enzymes and signaling pathways involved in the inflammatory response. tandfonline.comnih.gov

One of the primary mechanisms behind the anti-inflammatory action of furanones is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.net COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, furanone derivatives can effectively reduce inflammation. nih.gov Some furanone derivatives have also demonstrated dual inhibition of both COX and lipoxygenase (LOX) pathways, which could offer a broader spectrum of anti-inflammatory effects. tandfonline.com

Beyond enzyme inhibition, furanone compounds can also modulate inflammatory signaling pathways. For instance, they have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and down-regulate pathways like NF-κB and MAPKs. nih.govtandfonline.com

The anti-inflammatory potential of furanones has been demonstrated in various studies. For example, certain 4,5-diaryl furan-3(2H)-ones have shown potent anti-inflammatory activity, which is linked to their COX-1 inhibitory action. nih.gov Additionally, some pyridazinone derivatives synthesized from furanones have emerged as promising anti-inflammatory agents with dual COX-2/15-LOX inhibition and high TNF-α inhibitory activity. tandfonline.com

The following table presents a selection of furanone derivatives and their observed anti-inflammatory effects:

Interactive Data Table: Anti-inflammatory Effects of Furanone Derivatives| Compound Type | Mechanism of Action | Observed Effect |

|---|---|---|

| 4,5-diaryl furan-3(2H)-ones | COX-1 inhibition. nih.gov | Potent anti-inflammatory activity. nih.gov |

| Pyridazinone derivatives (from furanones) | Dual COX-2/15-LOX inhibition, TNF-α inhibition. tandfonline.com | Promising anti-inflammatory agents. tandfonline.com |

| General Furanone Derivatives | Inhibition of COX and LOX pathways. tandfonline.com | Broad-spectrum anti-inflammatory effects. tandfonline.com |

| Natural Furan Derivatives | Scavenging of free radicals, suppression of pro-inflammatory cytokines (TNF-α), inhibition of NF-κB and MAPK pathways. nih.gov | Regulation of various cellular activities. nih.gov |

Anticancer Mechanisms and Potential Therapeutic Applications

The furanone scaffold is a fundamental component of numerous compounds that have demonstrated significant anticancer activity. nih.govnih.gov These compounds exert their effects through a variety of mechanisms, targeting different aspects of cancer cell biology. nih.govnih.gov

One of the key anticancer mechanisms of furanone derivatives is the induction of cell cycle arrest. nih.gov For example, certain bis-2(5H)-furanone derivatives have been shown to cause cell cycle arrest at the S-phase in glioma cells. nih.gov This prevents the cancer cells from replicating their DNA and dividing, thereby halting tumor growth.

Another important mechanism is the interaction with cellular DNA. Some furanone derivatives can bind to DNA, potentially leading to damage and interfering with essential cellular processes like replication and transcription, ultimately triggering cell death. nih.gov For instance, a particular bis-2(5H)-furanone derivative has been shown to significantly interact with C6-glioma cell DNA. nih.gov

Furthermore, furanocoumarins, a class of compounds containing a furan ring fused with a coumarin, activate multiple signaling pathways that lead to apoptosis (programmed cell death), autophagy (a cellular self-degradation process), and cell cycle arrest in malignant cells. nih.gov

The cytotoxicity of furanone derivatives has been evaluated against various cancer cell lines. nih.gov For example, 5-arylidene-2(5H)-furanone derivatives have shown cytotoxic effects, with the potency being influenced by the specific chemical groups attached to the furanone core. nih.gov

The following table summarizes the anticancer mechanisms and therapeutic potential of selected furanone derivatives:

Interactive Data Table: Anticancer Mechanisms of Furanone Derivatives| Compound Type | Cancer Cell Line(s) | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|---|

| Bis-2(5H)-furanone derivatives | C6 glioma cells | Cell cycle arrest at S-phase, DNA binding. nih.gov | Antitumor agent for glioma. nih.gov |

| 5-Arylidene-2(5H)-furanone derivatives | Various cancer cell lines | Cytotoxicity. nih.gov | General anticancer agent. nih.gov |

| Furanocoumarins | Various tumors | Apoptosis, autophagy, cell cycle arrest. nih.gov | Cancer prevention and treatment. nih.gov |

Antioxidant Activities

The furanone scaffold is a structural feature of compounds that possess notable antioxidant properties. researchgate.netnih.govnih.gov Antioxidants are crucial for protecting cells from damage caused by oxidative stress, which is implicated in a range of diseases. nih.gov

Furanone-containing compounds can exert their antioxidant effects through various mechanisms. One primary way is by scavenging reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.gov For example, some natural furan derivatives, particularly those with phenol (B47542) moieties, can scavenge free radicals and ROS like the superoxide (B77818) anion. nih.gov

The antioxidant activity of furanone derivatives can also be attributed to their ability to upregulate the expression of antioxidant genes. nih.gov This enhances the cell's own defense mechanisms against oxidative stress.

The antioxidant potential of the furanone scaffold has been incorporated into the design of biomaterials. For instance, antioxidant bone scaffolds have been developed to promote bone regeneration by mitigating oxidative stress at the site of injury. nih.gov These scaffolds can be functionalized with antioxidant molecules, some of which may contain the furanone structure, to create a favorable microenvironment for tissue repair. researchgate.netnih.gov

The following table highlights the antioxidant activities of compounds and materials related to the furanone scaffold:

Interactive Data Table: Antioxidant Activities Related to the Furanone Scaffold| Compound/Material | Mechanism of Action | Observed Effect |

|---|---|---|

| Natural furan derivatives with phenol moieties | Scavenging of free radicals and ROS. nih.gov | Suppression of oxidative damage. nih.gov |

| Antioxidant bone scaffolds | Scavenging of ROS, upregulation of antioxidant genes. nih.gov | Promotion of bone regeneration, inhibition of inflammatory response. nih.gov |

| Fullerol-modified bredigite scaffold | ROS scavenging. nih.gov | Excellent performance in resisting oxidative stress. nih.gov |

Structure-Activity Relationship (SAR) Studies for Furanone Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of furanone derivatives influences their biological activity. nih.govnih.gov These studies provide valuable insights for the rational design of new, more potent, and selective therapeutic agents based on the furanone scaffold. nih.govnih.gov

The biological activity of furanone derivatives can be significantly altered by modifying the substituents on the furanone ring. nih.gov For example, in the case of 5-arylidene-2(5H)-furanone derivatives, the introduction of halogen atoms or a nitro group at the aromatic ring has been shown to increase their cytotoxicity against cancer cells. nih.gov Specifically, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as a particularly potent cytotoxic agent. nih.gov

In the context of antimicrobial activity, particularly the inhibition of quorum sensing, the nature and position of substituents on the furanone ring are critical. ucc.ie For instance, in a series of brominated furanones, a bromine atom at the 4-position was found to be crucial for the inhibition of biofilm formation in S. typhimurium. ucc.ie The length of an alkyl chain at the C-3 position also influences activity, with a hexyl chain showing slightly better activity than shorter chains. ucc.ie

Furthermore, the presence of a hydroxyl group on a C3-alkyl chain can confer greater inhibitory activity compared to an acetoxy group or a hydrogen atom. ucc.ie The type of halogen on the exocyclic vinyl group also plays a role, with an iodine atom being marginally more active than a bromine atom in some cases. ucc.ie

The following table summarizes key SAR findings for furanone derivatives:

Interactive Data Table: Structure-Activity Relationship (SAR) of Furanone Derivatives| Furanone Derivative Type | Modification | Effect on Biological Activity |

|---|---|---|

| 5-Arylidene-2(5H)-furanones | Introduction of halogen or nitro group to the aromatic ring. nih.gov | Increased cytotoxicity. nih.gov |

| Brominated furanones | Bromine atom at the 4-position. ucc.ie | Critical for biofilm inhibition. ucc.ie |

| Brominated furanones | Increasing alkyl chain length at C-3. ucc.ie | Slightly improved quorum sensing inhibition. ucc.ie |

| Furanones with C3-alkyl chain | Presence of a hydroxyl group on the alkyl chain. ucc.ie | Greater inhibitory activity. ucc.ie |

| Furanones with exocyclic vinyl group | Iodine atom versus bromine atom. ucc.ie | Marginally more active in some instances. ucc.ie |

Applications in Synthetic Organic Chemistry and Materials Science

Utilization as a Chiral Building Block in Organic Synthesis

The inherent chirality of biomass-derived molecules makes them valuable starting materials in asymmetric synthesis. 5-(2-Hydroxyethyl)furan-2(3H)-one, often derived from the pyrolysis of cellulosic materials via intermediates like levoglucosenone, is a key example of such a chiral building block. scispace.comnih.gov Levoglucosenone itself is a highly functionalized chiral molecule that serves as a template for synthesizing key intermediates of biologically active compounds. scispace.comcapes.gov.br The stereochemistry embedded in these furan-based structures by nature can be transferred to target molecules, offering excellent stereochemical control in synthetic sequences. nih.gov This has been demonstrated in the preparation of chiral auxiliaries, catalysts, and organocatalysts for various asymmetric transformations. capes.gov.br The reactivity of the enone system and the hydroxyl group in derivatives like dihydro-5-hydroxyl furan-2-one (2H-HBO) allows for a range of stereoselective modifications, making it a valuable synthon for constructing enantiopure compounds. researchgate.net

Intermediates in Natural Product Synthesis

The γ-butenolide (furanone) ring is a fundamental structural motif present in a vast array of naturally occurring compounds that exhibit significant biological activities. rsc.org Consequently, furanone derivatives are crucial intermediates in the total synthesis of these natural products. rsc.orgrsc.org Synthetic chemists have devoted considerable effort to developing strategies for assembling the butenolide scaffold to access complex natural products. rsc.orgnih.gov

The butenolide core is a precursor for various classes of natural products, including:

Alkaloids

Terpenes

Steroids

Macrolides

Acetogenins like muricadienin rsc.orgresearchgate.net

For instance, the synthesis of butenolide natural products such as (-)-blastmycinolactol, (+)-blastmycinone, and (+)-ancepsenolide often involves the use of chiral butenolide precursors. nih.gov The versatility of the furanone ring allows for its elaboration into more complex structures through various chemical transformations, highlighting its importance as a key synthetic intermediate.

Precursors for Advanced Organic Molecules and Ligands

The unique chemical structure of this compound, featuring a reactive lactone, a double bond, and a primary alcohol, makes it an excellent precursor for a variety of advanced organic molecules and ligands. The furan (B31954) ring itself is considered a bio-based alternative to the phenyl ring in many applications. acs.org

This scaffold is particularly relevant in medicinal chemistry. For example, furan-based compounds have been investigated as antiviral agents. biosynth.com The butenolide moiety is a structural feature in some compounds with anti-HIV activity. While direct synthesis from this compound is not explicitly detailed in the provided context, its structural similarity to butenolide-containing natural products suggests its potential as a precursor for such agents. researchgate.net Furthermore, the butenolide ring is a known building block for various bioactive compounds, and its derivatives have been explored for anticancer and antimicrobial activities. nih.govrsc.org The presence of the hydroxyl group offers a convenient handle for further functionalization, including linkage to other molecular fragments to create complex ligands or drug candidates.

Integration into Polymeric Materials

The push towards a circular economy and sustainable technologies has placed a spotlight on biomass-derived monomers. Furanic compounds, obtainable from the dehydration of sugars, are at the forefront of this research, serving as renewable building blocks for a new generation of polymers. mdpi.comrsc.org

Recent research has demonstrated the successful conversion of dihydro-5-hydroxyl furan-2-one (2H-HBO), a derivative of this compound, into a novel acrylic monomer. acs.orgresearchgate.net This was achieved through a green chemical procedure using methacrylic anhydride. acs.orgresearchgate.net

This new bio-based monomer can be polymerized using various techniques, including bulk, solution, and emulsion polymerization. acs.orgresearchgate.net A key finding is that the pendant lactone ring of the furanone structure remains intact during polymerization. acs.org The resulting polymer is polar and bulky. acs.org

The homopolymer produced via emulsion polymerization exhibits a high molecular weight and a glass transition temperature (Tg) of approximately 105 °C. acs.org This demonstrates the potential of this monomer to be a sustainable substitute for petroleum-derived monomers like methyl methacrylate (B99206) in certain applications. acs.orgresearchgate.net

Below is a summary of the polymerization methods and findings:

| Polymerization Method | Key Findings | Reference |

| Bulk Polymerization | Successful polymerization of the monomer. | acs.org |

| Solution Polymerization | Requires a highly polar solvent like DMSO due to the polymer's polarity. | acs.org |

| Emulsion Polymerization | Yields homopolymers with higher molecular weight, yield, and Tg compared to other methods. | acs.org |

| RAFT Emulsion Polymerization | Achieved a steady conversion (~60%) with a low polydispersity of 1.06. | acs.org |

This monomer also shows good copolymerization ability with other polar acrylic monomers, such as hydroxyethyl (B10761427) methacrylate (HEMA). acs.org

Furan-based compounds are key precursors for sustainable polymers, with 2,5-furandicarboxylic acid (FDCA) being a prominent example for producing polyesters like polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. mdpi.comncsu.edufrontiersin.org Similarly, furanic diols such as 2,5-bis(hydroxymethyl)furan (BHMF) are used to synthesize bio-based polyesters and polyurethanes. acs.orgwikipedia.orgresearchgate.net

Given that this compound is part of this family of renewable furanic building blocks, it holds significant potential for the development of novel bio-based plastics and resins. researchgate.net The hydroxyl group allows it to act as a diol-like monomer in polycondensation reactions to form polyesters. The furan ring imparts rigidity and can lead to materials with excellent thermal and barrier properties. acs.org

The development of furan-based polymers is a rapidly growing field, with research focusing on:

Furan-based Polyesters: Synthesized from furanic diacids (like FDCA) or diols (like BHMF) with various co-monomers to tune properties. mdpi.comncsu.eduresearchgate.net

Furan-based Polyurethanes: The diol functionality of reduced furanics is utilized in reactions with isocyanates. acs.orgmdpi.com

Thermosetting Resins: Furan monomers can be incorporated into thermoset networks, offering a bio-based alternative to traditional epoxy resins. researchgate.net

The integration of monomers like this compound and its derivatives into these polymer systems is a promising avenue for creating sustainable materials with unique properties.

Role in Renewable Chemical Feedstock Development and Valorization

The transition from a fossil-based to a bio-based economy relies on the development of platform chemicals derived from renewable resources like lignocellulosic biomass. researchgate.net Furanic compounds, including furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered pivotal platform chemicals due to their versatile reactivity. rsc.orgnih.gov

This compound and its close relative dihydro-5-hydroxyl furan-2-one (2H-HBO) are products of biomass valorization, specifically from the conversion of cellulose. acs.orgresearchgate.net For example, 2H-HBO is a derivative of levoglucosenone, which is obtained from the pyrolysis of cellulose. scispace.comwikipedia.org This positions it as a key intermediate in the biorefinery concept, where biomass is converted into a spectrum of value-added chemicals and materials.

The valorization of this furanone can proceed through several pathways:

Conversion to Polymer Monomers: As detailed in section 7.4, it can be functionalized to produce acrylics and potentially other monomers for polyesters and polyurethanes. acs.orgresearchgate.net

Transformation into other C4 Chemicals: The related compound 5-hydroxy-2(5H)-furanone, synthesized from furfural, has been demonstrated as a versatile platform for producing industrial four-carbon chemicals like maleic acid, 1,4-butanediol, and gamma-butyrolactone. researchgate.net This suggests similar potential for this compound in the C6 chemical space.

Synthesis of Specialty Chemicals: Its unique structure makes it a candidate for conversion into fine chemicals, surfactants, and active pharmaceutical ingredients. nih.gov

The ability to produce this compound from abundant, non-food biomass and subsequently convert it into a range of high-value products underscores its important role in the development of sustainable chemical feedstocks.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Diversification

While general methodologies for synthesizing the furan-2(5H)-one core exist, a key future direction is the development of novel, efficient, and sustainable synthetic routes specifically tailored for 5-(2-Hydroxyethyl)furan-2(3H)-one and its derivatives. researchgate.net Current interest in bio-based chemicals has led to extensive research into the synthesis of furan (B31954) compounds like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF). unive.itacs.orgnih.gov These efforts provide a strong foundation for developing green synthetic pathways.

Future research should focus on:

Biocatalytic Routes: Employing enzymes or whole-cell systems for the synthesis could offer high selectivity and environmentally benign conditions. Biocatalytic reduction of HMF to BHMF has been demonstrated with high yields, suggesting that enzymatic transformations could be applied to produce furanone derivatives. nih.govmdpi.com

Chemo-catalytic Strategies: The use of heterogeneous catalysts, which are easily separated and recycled, is a promising avenue. bohrium.com Research into non-noble metal catalysts, such as the Ni-Ga intermetallic catalysts used for HMF hydrogenation, could lead to cost-effective and sustainable production methods. rsc.org

Flow Chemistry: Continuous flow reactors can offer enhanced safety, efficiency, and scalability compared to batch processes. The direct reaction of furan precursors has been successfully performed in flow reactors, indicating the potential for this technology in synthesizing derivatives of this compound. nih.gov

One-Pot Syntheses: Developing one-pot reactions from readily available biomass precursors, such as the conversion of 5-(chloromethyl)furfural (CMF) to BHMF, would significantly streamline the manufacturing process, making it more economically viable and sustainable. sciengine.com

Advanced Mechanistic Studies of Biological Interactions and Target Identification

The furanone scaffold is present in numerous natural products exhibiting a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic effects. researchgate.netsemanticscholar.org This strongly suggests that this compound and its future derivatives could possess valuable pharmacological properties.

A critical area for future research is to move beyond preliminary screening and conduct in-depth mechanistic studies:

Mechanism of Action: For any identified biological activity, such as the anticancer properties seen in other furan derivatives, it is crucial to elucidate the underlying mechanism. semanticscholar.org Studies could investigate effects on cell cycle progression, induction of apoptosis, and specific signaling pathways. semanticscholar.org

Target Identification and Validation: A primary goal should be the identification of the specific molecular targets through which the compound exerts its effects. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pinpoint protein binding partners.

Antioxidant Potential: Derivatives of HMF have shown antioxidant activity. nih.gov Future studies should assess the antioxidant capacity of this compound and explore its potential role in mitigating oxidative stress-related conditions.

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

The chemical structure of this compound, featuring a butenolide ring, a reactive double bond, an ester linkage, and a primary alcohol, offers a rich platform for chemical exploration. The furan ring itself is a versatile substrate for numerous chemical transformations. unive.it Future research should aim to unlock the full synthetic potential of this molecule.

Potential avenues for exploration include:

Ring-Opening Polymerization: The lactone structure is a prime candidate for ring-opening polymerization to create novel polyesters with unique properties, a strategy that is fundamental in creating biodegradable polymers.

Derivatization of the Hydroxyl Group: The primary alcohol is a handle for a wide range of modifications, such as esterification or etherification, to create a library of new compounds with potentially altered biological activities or material properties. This approach has been used to create furan-based surfactants. google.com

Cycloaddition Reactions: The electron-deficient double bond within the butenolide ring could participate in various cycloaddition reactions, providing access to complex polycyclic structures that are difficult to synthesize through other means.

Catalytic Hydrogenation: Selective hydrogenation of the double bond could yield the corresponding saturated γ-butyrolactone derivative, 5-(2-hydroxyethyl)dihydrofuran-2(3H)-one, opening up another class of compounds for investigation.

Expanding Applications in Green Chemistry and Sustainable Materials Innovation

The bio-based origin of the furan core positions this compound as a key player in the transition away from fossil-fuel-based chemicals. nih.govresearchgate.net Its precursor, HMF, is considered a renewable platform chemical. nih.gov A major future direction is to harness this potential in green chemistry and materials science.

Key research areas include:

Bio-based Polymers: The di-functional nature of the molecule (lactone and alcohol) makes it an excellent monomer for producing new sustainable polymers. Following the example of BHMF, which is used to create bio-based polyesters, polycarbonates, and polyurethanes, this compound could be a building block for novel materials. acs.orgnih.govnih.gov These new furan-based polyesters could offer enhanced properties and biodegradability. rsc.org

Green Solvents and Surfactants: The amphiphilic nature that can be imparted by modifying the hydroxyl group suggests potential applications as bio-derived, non-ionic surfactants or as green solvents. google.comnih.gov

Plasticizers and Additives: Derivatives of this compound could be explored as renewable alternatives to petroleum-based plasticizers, enhancing the flexibility and durability of other bioplastics like polylactic acid (PLA).

Synergistic Approaches Combining Synthetic Chemistry with Computational Design for Rational Development

To accelerate the discovery and optimization process, future research must integrate computational modeling with experimental synthetic chemistry. This synergistic approach allows for the rational design of molecules and processes, saving time and resources.

Future efforts should focus on:

Predicting Reaction Pathways: Computational tools like Density Functional Theory (DFT) can be used to model potential reaction mechanisms and predict the feasibility and outcomes of new synthetic transformations. This can guide the selection of catalysts and reaction conditions for higher efficiency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR models can be developed to correlate the chemical structures of various derivatives with their observed biological activities. This allows for the in-silico screening of virtual libraries and the prioritization of the most promising candidates for synthesis.

Molecular Docking: Once a biological target is identified, molecular docking simulations can predict how different derivatives of this compound will bind. This provides crucial insights for designing new molecules with improved potency and selectivity. This approach is instrumental in the rational design of new therapeutic agents. semanticscholar.org

Catalyst Design: Computational methods can aid in understanding and predicting the performance of catalysts for both the synthesis and transformation of the compound, as demonstrated in studies identifying activity descriptors for HMF oxidation. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-(2-Hydroxyethyl)furan-2(3H)-one derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via lactonization, halolactonization, or functionalization of pre-existing furanone scaffolds. For example, hypervalent iodine reagents enable divergent synthesis of azidolactones from alkenes, as demonstrated in the preparation of 5-(Azidomethyl) derivatives . Key steps include acid-catalyzed cyclization and purification via column chromatography. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.

Q. How can NMR spectroscopy resolve structural ambiguities in substituted furanones?

- Methodological Answer : 1H and 13C NMR are essential for distinguishing structural isomers and confirming regiochemistry. For instance, in 5-(Azidomethyl) derivatives, the azide group’s electronic effects shift proton resonances in the furanone ring, while coupling constants differentiate between diastereomers . Comparative analysis with literature data (e.g., δ values for carbonyl groups in CDCl3) and 2D techniques (COSY, HSQC) enhance accuracy.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety data sheets (SDS) recommend PPE (gloves, goggles) due to hazards like skin/eye irritation (H315, H319) . Storage should adhere to flammability guidelines (e.g., away from ignition sources), and spills require neutralization with inert absorbents. EFSA guidelines further emphasize evaluating isomer mixtures for genotoxicity risks, as seen in 5-pentylfuran-2-one studies .

Advanced Research Questions

Q. How do computational models (QSPR, neural networks) predict physicochemical properties of substituted furanones?

- Methodological Answer : Quantum chemical calculations and QSPR models correlate molecular descriptors (e.g., logP, dipole moment) with properties like boiling points or solubility. For 5-ethyldihydrofuran-2-one, SMILES strings and InChI keys enable predictive modeling of vapor pressure and biodegradability using tools like Crippen and Joback methods . Validation against experimental data (e.g., NIST Webbook) ensures reliability .

Q. How can researchers address contradictions in bioactivity data across structurally similar derivatives?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are vital. For example, 5-hydroxyfuran-2-one derivatives show varied cytotoxicity depending on substituent position and electronic effects . Use dose-response assays (e.g., IC50 measurements) and statistical tools (ANOVA) to isolate confounding variables. Cross-referencing with crystallographic data (e.g., X-ray structures of stereoisomers ) clarifies steric influences.

Q. What strategies improve enantiomeric purity in asymmetric synthesis of furanone derivatives?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts) enhance stereoselectivity. In the synthesis of (5R*)-3-methylfuran-2-one, stereochemical control was achieved using a pyrrolidine-based chiral ligand, confirmed via single-crystal X-ray diffraction . Polarimetric analysis and chiral HPLC validate enantiomeric excess (ee > 98%).

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze isomer mixtures in furanone derivatives?

- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic (IR, HRMS) techniques. For 5-pentylfuran-2-one isomers, EFSA guidelines recommend quantifying ratios via GC retention times and mass fragmentation patterns . Kinetic studies (e.g., isomerization rates under varying pH/temperature) further elucidate stability.

Q. What methodologies quantify degradation products of this compound under environmental conditions?

- Methodological Answer : Accelerated degradation studies (e.g., UV exposure, hydrolysis) paired with LC-MS/MS detect metabolites. EFSA’s protocol for 5-hydroxymethylfurfural (HMF) analysis includes SPE (Solid-Phase Extraction) and quantification via external calibration curves . QSAR models predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.